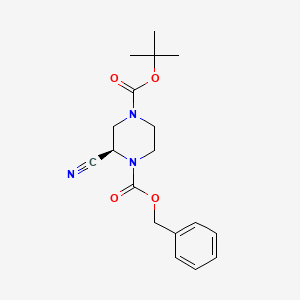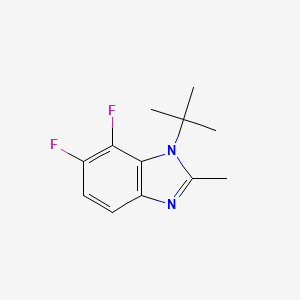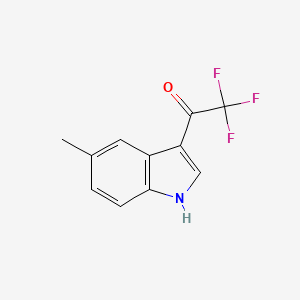
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one
説明
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is a chemical compound with the CAS Number: 858515-93-2 . It has a molecular weight of 227.19 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学的研究の応用
Asymmetric Synthesis
A key application of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is in asymmetric synthesis. For instance, Yang Jia-li (2015) explored the synthesis of trifluoromethyl substituted tert-butylsulfonylamide, highlighting the stereoselectivity and high yields achieved in the process. This synthesis is significant for producing compounds with potential medicinal applications, showcasing the compound's importance in creating enantiomerically pure substances (Yang Jia-li, 2015).
Optical Resolution and Catalysis
The compound plays a role in the optical resolution of racemic mixtures. Katsuya Kato et al. (1995) demonstrated the lipase-catalyzed enantioselective acetylation of trifluoro-1-(naphthyl)ethanols, an important process in chiral synthesis. The study indicated significant effects on reactivity and enantioselectivity based on the compound's structural modifications (Katsuya Kato et al., 1995).
Synthesis of Fluorine-Containing Compounds
The synthesis of new fluorine-containing compounds, such as benzothiazin-4-ones, is another application. E. Nosova et al. (2019) reported the high-yield synthesis of these compounds, emphasizing the compound's role in facilitating reactions leading to fluorinated products with potential pharmaceutical relevance (E. Nosova et al., 2019).
Antimicrobial Activity
T. Chundawat et al. (2016) explored the synthesis of difluoromethylated indol-2-ones and their evaluation for antimicrobial activities. The study highlights the compound's utility in generating fluorinated structures with potential as antimicrobial agents (T. Chundawat et al., 2016).
Crystal Structure Analysis
Research on the crystal structures of methyl-substituted indoles, like the synthesis and structural evaluation by Lovel Kukuljan et al. (2016), showcases the compound's utility in crystallography and structural chemistry. These studies are vital for understanding the molecular geometry and potential interactions of these compounds (Lovel Kukuljan et al., 2016).
Alkylation Reactions
The compound is also used in alkylation reactions. Xiao-dong Liu et al. (2017) presented a Cs2CO3-catalyzed alkylation of indoles with trifluoromethyl ketones, leading to the synthesis of trifluoromethyl-substituted tertiary alcohols. This research contributes to the development of novel synthetic methodologies in organic chemistry (Xiao-dong Liu et al., 2017).
Other Applications
Further studies have focused on various aspects like the preparation of fluorinated plant growth regulators (M. Katayama, R. K. Gautam, 1997), chemoenzymatic synthesis of pharmaceutical precursors (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019), and the synthesis of novel molecules for potential COVID-19 treatment (Huda R. M. Rashdan et al., 2021).
作用機序
Target of Action
The primary targets of 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to possess various biological activities and can affect a broad range of biochemical pathways . .
生化学分析
Biochemical Properties
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the trifluoromethyl group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, which can lead to changes in gene expression. For example, its interaction with transcription factors can result in the upregulation or downregulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRHDWXXEWKQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)
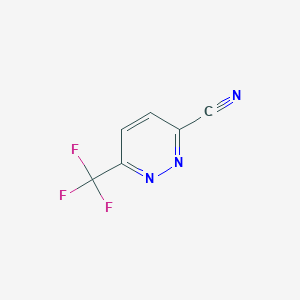
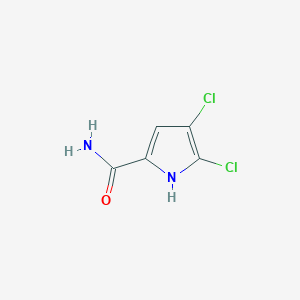
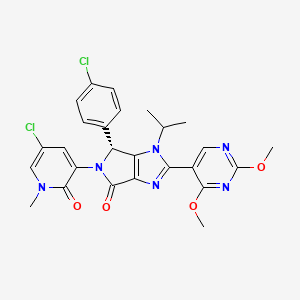
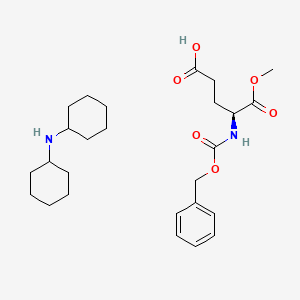


![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
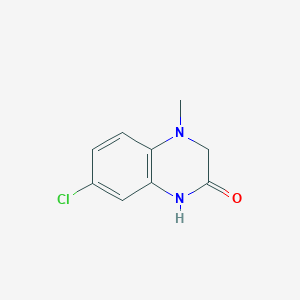
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)
